Prussian blue soluble, for microscopy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

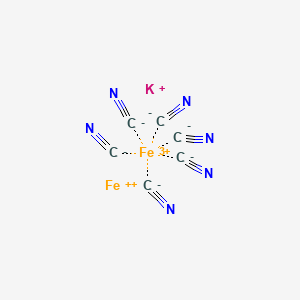

Le bleu de Prusse, également connu sous le nom de ferrocyanure ferrique, est un pigment inorganique utilisé depuis des siècles pour sa couleur bleue intense. Il a été synthétisé pour la première fois en 1706 à Berlin et a depuis trouvé des applications dans divers domaines, notamment la microscopie. La forme soluble du bleu de Prusse, souvent appelée bleu de Prusse colloïdal, forme une suspension bleue stable dans l'eau, ce qui la rend particulièrement utile pour la coloration en microscopie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bleu de Prusse est généralement synthétisé par réaction du chlorure ferrique avec le ferrocyanure de potassium en milieu acide. La réaction produit un précipité bleu de bleu de Prusse, qui peut être traité ultérieurement pour obtenir la forme soluble. La réaction générale est :

FeCl3+K4[Fe(CN)6]→Fe4[Fe(CN)6]3+3KCl

Méthodes de production industrielle : Dans les milieux industriels, le bleu de Prusse est produit en mélangeant des solutions de chlorure ferrique et de ferrocyanure de potassium, suivies d'un contrôle précis du pH et de la température pour assurer la formation de la suspension colloïdale souhaitée. Le produit est ensuite filtré, lavé et séché pour obtenir le pigment final {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions : Le bleu de Prusse subit diverses réactions chimiques, notamment :

Oxydation et réduction : Le bleu de Prusse peut être réduit en blanc de Prusse (ferrocyanure ferreux) et oxydé en bleu de Prusse. Ce comportement redox est utilisé dans les applications électrochimiques.

Échange d'ions : Le bleu de Prusse peut échanger ses cations interstitiels avec d'autres ions, tels que le césium et le thallium, ce qui le rend utile pour les processus d'échange d'ions.

Réactifs et conditions courants :

Oxydation : Implique des agents oxydants comme le peroxyde d'hydrogène.

Réduction : Implique des agents réducteurs comme le borohydrure de sodium.

Échange d'ions : Généralement réalisée en solutions aqueuses avec les ions cibles.

Principaux produits :

Blanc de Prusse : Formé par la réduction du bleu de Prusse.

Produits échangeés d'ions : Formés par l'échange de cations interstitiels avec les ions cibles.

4. Applications de recherche scientifique

Le bleu de Prusse a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme pigment et dans les capteurs électrochimiques.

Biologie : Employé en histologie pour la coloration du fer dans les tissus.

Médecine : Utilisé dans le traitement de l'intoxication par les métaux lourds, en particulier pour le césium et le thallium.

Industrie : Utilisé dans la production de plans et comme inhibiteur de corrosion

5. Mécanisme d'action

Le bleu de Prusse agit principalement par échange d'ions, adsorption et piégeage mécanique au sein de sa structure cristalline. Il a une forte affinité pour certains ions, tels que le césium et le thallium, qu'il peut piéger et éliminer des solutions. Ce mécanisme est particulièrement utile dans les applications médicales pour le traitement de l'intoxication par les métaux lourds .

Applications De Recherche Scientifique

Prussian blue has a wide range of applications in scientific research:

Chemistry: Used as a pigment and in electrochemical sensors.

Biology: Employed in histology for staining iron in tissues.

Medicine: Used in the treatment of heavy metal poisoning, particularly for cesium and thallium.

Industry: Utilized in the production of blueprints and as a corrosion inhibitor

Mécanisme D'action

Prussian blue acts primarily through ion exchange, adsorption, and mechanical trapping within its crystal structure. It has a high affinity for certain ions, such as cesium and thallium, which it can trap and remove from solutions. This mechanism is particularly useful in medical applications for treating heavy metal poisoning .

Comparaison Avec Des Composés Similaires

Le bleu de Prusse est unique en raison de son état de valence mixte et de sa capacité à former des suspensions colloïdales stables. Les composés similaires comprennent :

Bleu de Turnbull : Une autre forme de ferrocyanure ferrique, mais avec des méthodes de préparation différentes.

Ferrocyanure ferrique d'ammonium : Structure similaire mais contient des ions ammonium.

Ferrocyanure ferrique de potassium : Similaire au bleu de Prusse mais avec des ions potassium dans la structure.

Les propriétés uniques du bleu de Prusse, telles que sa couleur intense, sa stabilité et ses capacités d'échange d'ions, en font un composé précieux dans diverses applications scientifiques et industrielles.

Propriétés

Numéro CAS |

25869-98-1 |

|---|---|

Formule moléculaire |

C6Fe2KN6 |

Poids moléculaire |

306.89 g/mol |

Nom IUPAC |

potassium;iron(2+);iron(3+);hexacyanide |

InChI |

InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |

Clé InChI |

LDQICAMJIICDLF-UHFFFAOYSA-N |

SMILES canonique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |

Numéros CAS associés |

15418-51-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)

![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)

![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)

![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)